

Pharmacological profile of Mibefradil dihydrochloride hydrate

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Compound of Interest

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An In-depth Technical Guide to the Pharmacological Profile of Mibefradil Dihydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mibefradil is a unique calcium channel antagonist, the first of the tetralol derivative class, which was developed for the treatment of hypertension and chronic stable angina pectoris.[1][2] Its novel pharmacological profile is characterized by a selective blockade of low-voltage-activated (T-type) over high-voltage-activated (L-type) calcium channels.[3][4] This selectivity conferred certain clinical advantages, such as vasodilation without significant negative inotropy or reflex tachycardia.[5][6] However, Mibefradil was voluntarily withdrawn from the market in 1998, approximately one year after its approval, due to serious, life-threatening drug interactions stemming from its potent, mechanism-based inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[3][7][8] This whitepaper provides a comprehensive overview of Mibefradil's pharmacological profile, including its mechanism of action, pharmacokinetics, clinical efficacy, and the critical safety concerns that led to its discontinuation.

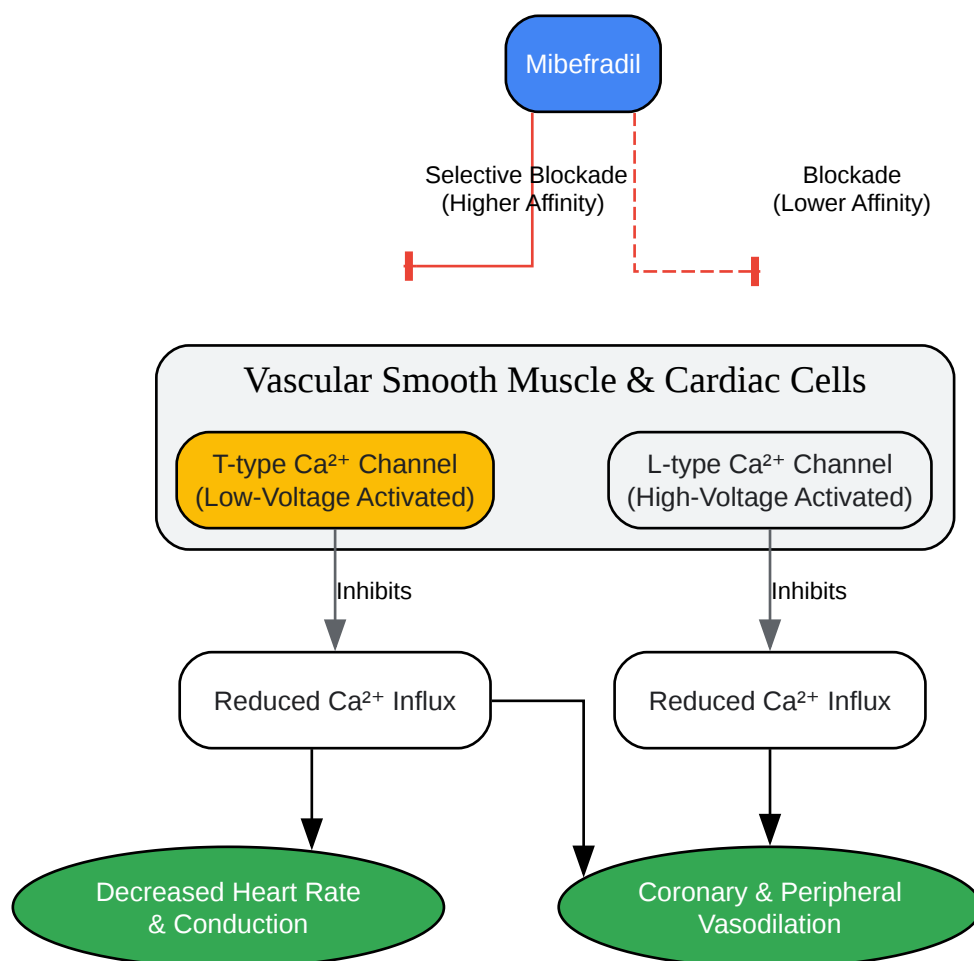
Mechanism of Action

Mibefradil exerts its therapeutic effects by blocking voltage-gated calcium channels. Unlike traditional calcium channel blockers (e.g., dihydropyridines, benzothiazepines), Mibefradil

shows a greater selectivity for T-type (low-voltage) over L-type (high-voltage) calcium channels.
[4][7][9]

- T-type Calcium Channels (CaV3.x): These channels are activated by small membrane depolarizations and play a role in regulating neuronal excitability, cardiac pacemaking, and vascular smooth muscle tone.[10] Mibefradil's blockade of T-type channels in vascular smooth muscle contributes significantly to its vasodilatory effects.[6][9]
- L-type Calcium Channels (CaV1.x): These channels require larger depolarizations to activate and are crucial for excitation-contraction coupling in cardiac and smooth muscle. While Mibefradil does block L-type channels, it does so with lower affinity.[11][12] The block of L-type channels is voltage-dependent and enhanced at more depolarized potentials.[13]

This dual but T-type selective blockade results in coronary and peripheral vasodilation, a decrease in peripheral resistance, and a slight reduction in heart rate, ultimately lowering blood pressure and reducing myocardial oxygen demand.[5][7][9]



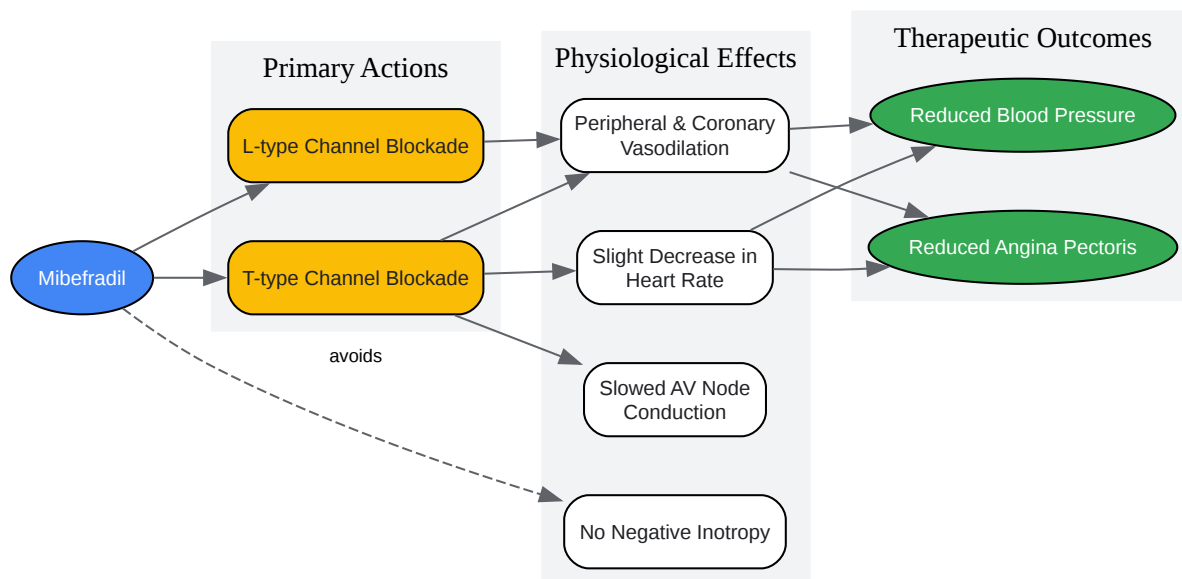
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Caption: Mechanism of Action of Mibefradil.

Pharmacodynamics

Mibefradil's unique mechanism translates to a distinct pharmacodynamic profile.

- **Antihypertensive Effect:** It effectively lowers blood pressure through vasodilation and a slight reduction in heart rate.[5] The antihypertensive effect has a gradual onset, reaching full activity within one to two weeks.[14]
- **Antianginal Effect:** The reduction in heart rate, total peripheral resistance (afterload), and the rate-pressure product decreases cardiac workload and myocardial oxygen demand, which is thought to be the basis for its antianginal properties.[7][9]
- **Cardiovascular Effects:** A key feature is the lack of significant negative inotropic (cardiac contractility) effects at therapeutic doses.[6] It also does not typically induce the reflex tachycardia often seen with other vasodilators.[5] It slows sinus and atrioventricular (AV) node conduction, leading to a slight reduction in heart rate and a minor increase in the PR interval.[9]



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Caption: Mibefradil's Pharmacodynamic Effects.

Pharmacokinetics

Mibefradil exhibits a pharmacokinetic profile suitable for once-daily dosing. Its parameters are not significantly affected by age, gender, race, or renal function.[1][15]

Table 1: Pharmacokinetic Parameters of Mibefradil

Parameter	Value	Reference(s)
Bioavailability	Single Dose: ~70%; Steady State: ~90%	[7] [9]
Time to Peak (Tmax)	~2.4 hours (with multiple doses)	[1]
Protein Binding	>99.5% (primarily to α 1-acid glycoprotein)	[1]
Metabolism	Hepatic: Esterase hydrolysis & CYP3A4 oxidation	[1] [9]
Elimination Half-life	17-25 hours (at steady state)	[3] [7]
Apparent Clearance	5.7 - 7.5 L/h	[1] [16]

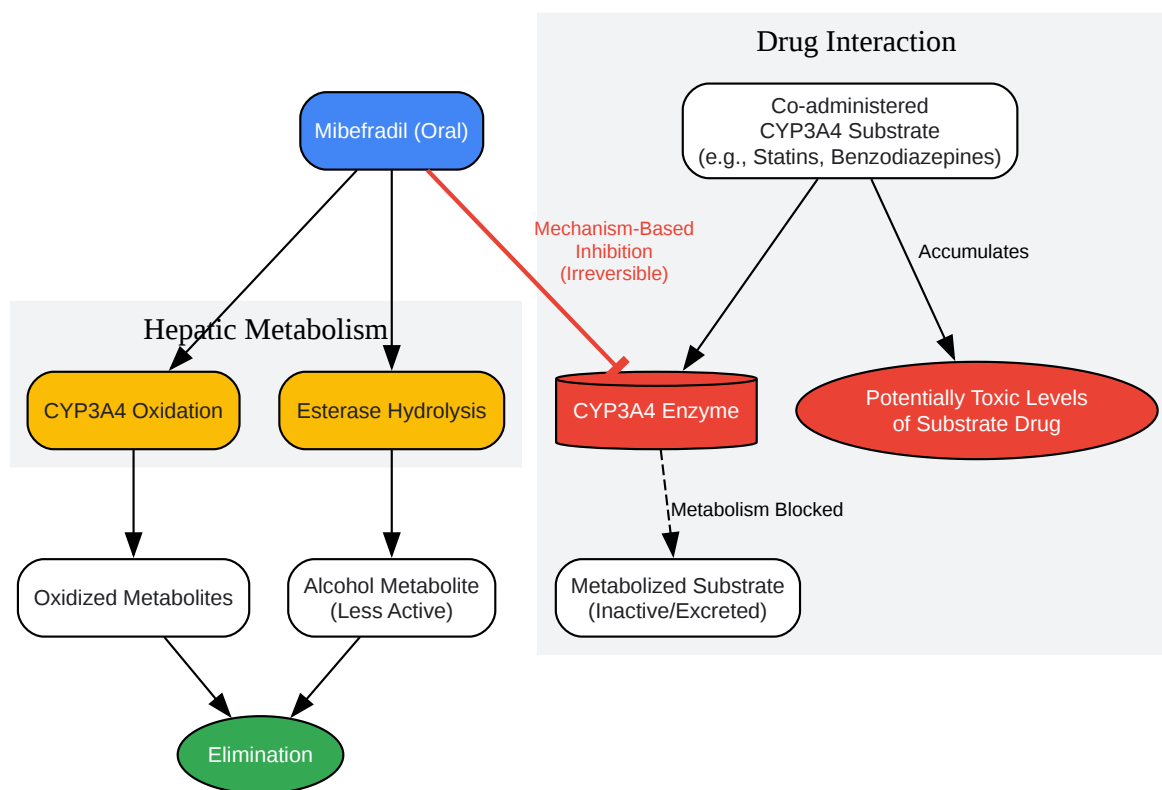
| Volume of Distribution| ~180 L |[\[1\]](#)[\[16\]](#) |

- Absorption: Absorption is unaffected by food.[\[7\]](#)[\[9\]](#) Upon multiple dosing, first-pass metabolism is reduced, increasing bioavailability from 70% to about 90%.[\[7\]](#)[\[9\]](#)
- Distribution: It is extensively bound to plasma proteins, primarily alpha-1-acid glycoprotein.[\[1\]](#)
- Metabolism: Mibefradil is almost completely metabolized in the liver via two main pathways: esterase-catalyzed hydrolysis to an alcohol metabolite (which has about 10% of the parent drug's activity) and oxidation by CYP3A4.[\[1\]](#)[\[9\]](#) The CYP3A4 pathway becomes less significant with chronic dosing due to auto-inhibition.[\[7\]](#)[\[9\]](#)
- Excretion: Less than 3% of an oral dose is excreted unchanged in the urine.[\[1\]](#)

Drug Interactions and Market Withdrawal

The withdrawal of Mibefradil was a direct consequence of its powerful inhibition of the CYP3A4 metabolic pathway.[\[8\]](#) This inhibition is mechanism-based (irreversible), leading to a significant and prolonged increase in the plasma concentrations of co-administered drugs that are substrates of CYP3A4.[\[17\]](#)[\[18\]](#)

- Mechanism of Interaction: Mibefradil and its primary metabolite bind to CYP3A4 and, after oxidative metabolism, irreversibly inactivate the enzyme, likely through heme destruction.[18] This potent inhibition dramatically increases the bioavailability and reduces the clearance of other drugs metabolized by this enzyme.
- Clinically Significant Interactions: Life-threatening interactions were reported with numerous drugs, including:
 - Statins (e.g., simvastatin, lovastatin): Increased risk of rhabdomyolysis.[6][18]
 - Beta-blockers and other Calcium Channel Blockers: Increased risk of severe bradycardia, cardiogenic shock, and death.[19][20]
 - Other CYP3A4 Substrates: Mibefradil was shown to increase the area under the curve (AUC) of midazolam and triazolam by 8- to 9-fold.[17][21][22] It was contraindicated with astemizole and cisapride due to the risk of cardiac arrhythmias.[6]



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Caption: Metabolic Pathways and CYP3A4 Interaction.

Clinical Efficacy

Clinical trials demonstrated Mibefradil's efficacy in treating both hypertension and angina.

Table 2: In Vitro Inhibitory Activity of Mibefradil

Channel Type	Parameter	Value (μM)	Condition	Reference(s)
T-type Ca ²⁺ Channel	IC ₅₀	2.7	-	[11][12][23]
	IC ₅₀	~1.0	10 mM Ba ²⁺	[24]
	IC ₅₀	0.14 - 0.27	2 mM Ca ²⁺	[24]
	IC ₅₀	0.1	Rat atrial cells	[13]
L-type Ca ²⁺ Channel	IC ₅₀ / K _i	18.6	-	[11][12][23]
	IC ₅₀	~13.0	10 mM Ba ²⁺	[24]
	IC ₅₀	~3.0	Rat ventricular cells (HP -100 to -80 mV)	[13]
	IC ₅₀	~0.1	Rat ventricular cells (HP -50 mV)	[13]
CYP3A4	IC ₅₀	0.3 - 2.0	Reversible Inhibition (Statin metabolism)	[18]

|| Ki | 2.3 | Mechanism-Based Inhibition |[18] |

Hypertension: In clinical trials, Mibefradil at doses of 50 and 100 mg once daily was an effective and well-tolerated treatment for high blood pressure.[14]

Table 3: Comparative Clinical Efficacy in Hypertension

Mibefradil Dose	Comparator	Outcome	Reference(s)
100 mg	Diltiazem CD (360 mg)	More effective than diltiazem	[14] [25]
100 mg	Amlodipine (10 mg)	As effective as amlodipine	[14] [25]

| 100 mg | Nifedipine GITS (60 mg) | Greater reduction in diastolic BP [\[25\]](#) |

Chronic Stable Angina: Mibefradil improved exercise tolerance and reduced ischemic episodes. [\[25\]](#)[\[26\]](#) Treatment with 100 mg resulted in significant improvements in exercise duration, time to onset of angina, and time to ST-segment depression.[\[26\]](#)

Table 4: Comparative Clinical Efficacy in Chronic Stable Angina

Mibefradil Dose	Comparator	Outcome	Reference(s)
100 mg	Diltiazem SR (120 mg BID)	As effective as diltiazem	[14] [25] [27]

| 100 mg | Amlodipine (10 mg) | More effective than amlodipine [\[14\]](#)[\[25\]](#)[\[26\]](#) |

Congestive Heart Failure (CHF): The MACH-1 study, which assessed Mibefradil in patients with moderate to severe CHF, found no benefit. There was a statistically insignificant trend toward increased mortality in the Mibefradil group, particularly in the first three months.[\[28\]](#)[\[29\]](#) This may have been influenced by interactions with co-prescribed antiarrhythmic drugs.[\[29\]](#)

Safety and Adverse Effects

Prior to its withdrawal, Mibefradil was considered generally well-tolerated.[\[30\]](#)[\[31\]](#) Most adverse events were mild and transient.

Table 5: Incidence of Common Adverse Drug Events (Mibefradil 100 mg vs. Placebo)

Adverse Event	Mibefradil 100 mg/day (%)	Placebo (%)	Reference(s)
Headache	8	6	[30]
Dizziness	2.1 - 7	1.8	[30][31]
Leg Edema	3.5 - 4	1.4 - 3	[30][31]
Lightheadedness	2.1 - 3	0 - 0.4	[30][31]
Rhinitis	3	0	[30]
Abdominal Pain	2	1	[30]
Dyspepsia	2	1	[30]

| Fatigue | 2.1 | 1.4 |[31] |

- Cardiovascular: The most common cardiovascular side effect was dose-related leg edema, though its incidence was lower than with dihydropyridine calcium channel blockers like amlodipine and nifedipine.[30][31] ECG changes included sinus bradycardia and first-degree atrioventricular block.[6][31]
- Nervous System: Headache and dizziness were among the more frequently reported side effects.[30]
- Reasons for Withdrawal: The primary reason for market withdrawal was the high risk of severe drug-drug interactions.[8][20] Post-marketing reports revealed serious adverse events, including cardiogenic shock and death, when Mibefradil was used concurrently with beta-blockers and certain other cardiovascular drugs.[19][20]

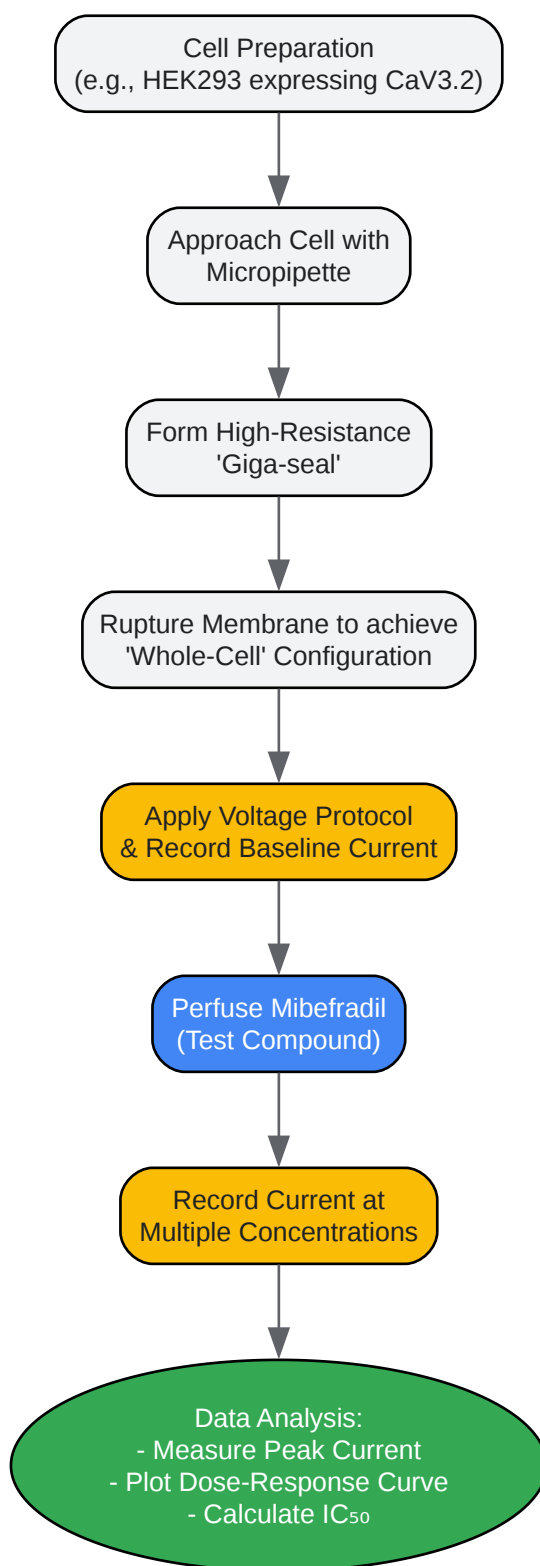
Experimental Protocols

Detailed, step-by-step protocols from the original drug development studies are not readily available. However, the evaluation of a compound like Mibefradil would involve standard pharmacological assays.

A. Protocol for Assessing Calcium Channel Blockade (Whole-Cell Patch-Clamp)

This electrophysiological technique is the gold standard for directly measuring the effect of a drug on ion channel currents.

- **Cell Preparation:** Use a cell line stably expressing the human calcium channel of interest (e.g., HEK293 cells transfected with CaV3.2 for T-type or CaV1.2 for L-type channels) or primary cells like isolated cardiomyocytes.
- **Electrophysiology Rig:** Utilize a patch-clamp amplifier, data acquisition system, and microscope.
- **Pipette and Solutions:** Prepare borosilicate glass micropipettes with a resistance of 2-5 MΩ. The internal (pipette) solution should contain Cs⁺ to block K⁺ channels, and the external (bath) solution should contain Ba²⁺ or Ca²⁺ as the charge carrier.
- **Giga-seal Formation:** Achieve a high-resistance seal (>1 GΩ) between the micropipette and the cell membrane.
- **Whole-Cell Configuration:** Rupture the cell membrane patch under the pipette to allow electrical access to the cell's interior.
- **Voltage Protocol:** Apply a specific voltage-clamp protocol to elicit either T-type currents (holding potential ~ -100 mV, test pulse to ~ -40 mV) or L-type currents (holding potential ~ -50 mV, test pulse to ~ 0 mV).
- **Data Acquisition:** Record baseline currents in the absence of the drug.
- **Drug Application:** Perfuse the bath solution containing Mibefradil at various concentrations.
- **Effect Measurement:** Record currents at each concentration after reaching steady-state block.
- **Data Analysis:** Measure the peak current amplitude at each concentration. Plot the percentage of current inhibition against the drug concentration and fit the data to a Hill equation to determine the IC₅₀ value.



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Caption: General Workflow for Patch-Clamp Electrophysiology.

B. Protocol for Assessing CYP3A4 Inhibition (In Vitro Assay)

This assay determines a compound's potential to inhibit a key drug-metabolizing enzyme.

- **System Preparation:** Use human liver microsomes or recombinant human CYP3A4 as the enzyme source.
- **Reagents:** Prepare a buffer system, a probe substrate for CYP3A4 (e.g., midazolam or testosterone), and an NADPH-generating system to initiate the reaction.
- **Incubation:** In a multi-well plate, combine the enzyme source, buffer, and varying concentrations of the inhibitor (Mibefradil). Pre-incubate to allow the inhibitor to bind.
- **Reaction Initiation:** Add the probe substrate to the wells, followed by the NADPH-generating system to start the metabolic reaction. Incubate at 37°C.
- **Reaction Termination:** Stop the reaction after a set time (e.g., 10-15 minutes) by adding a stop solution (e.g., acetonitrile).
- **Analysis:** Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of metabolite formed (e.g., 1'-hydroxymidazolam).
- **Data Analysis:** Calculate the rate of metabolite formation at each inhibitor concentration. Determine the IC₅₀ value by plotting the percent inhibition versus the inhibitor concentration. For mechanism-based inhibition, a time- and concentration-dependent loss of enzyme activity would be measured.

Conclusion

Mibefradil dihydrochloride hydrate possesses a truly distinct pharmacological profile, defined by its novel selective blockade of T-type calcium channels. This conferred therapeutic efficacy in hypertension and angina, potentially with a better cardiovascular side-effect profile than some existing agents. However, its powerful and irreversible inhibition of CYP3A4 created an unmanageably high risk of severe drug-drug interactions. The story of Mibefradil serves as a critical case study in drug development, underscoring the paramount importance of thoroughly

investigating a new chemical entity's metabolic profile and potential for drug interactions before and after it reaches the market.

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